molecular formula C9H18N4O2S B7585855 N-methyl-N-[(2-methyl-1,2,4-triazol-3-yl)methyl]butane-1-sulfonamide

N-methyl-N-[(2-methyl-1,2,4-triazol-3-yl)methyl]butane-1-sulfonamide

Cat. No.: B7585855
M. Wt: 246.33 g/mol
InChI Key: TVWNYDRHBSSPDC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-methyl-N-[(2-methyl-1,2,4-triazol-3-yl)methyl]butane-1-sulfonamide, also known as MTS, is a sulfhydryl-reactive compound that has been widely used in scientific research. MTS has a unique structure that allows it to selectively modify cysteine residues in proteins, making it a valuable tool for studying protein structure and function.

Mechanism of Action

N-methyl-N-[(2-methyl-1,2,4-triazol-3-yl)methyl]butane-1-sulfonamide reacts with cysteine residues in proteins through a thiol-disulfide exchange reaction. This reaction results in the formation of a covalent bond between this compound and the cysteine residue, which can alter the protein's structure and function. The selectivity of this compound for cysteine residues is due to the unique reactivity of the thiol group.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. For example, this compound can modify the activity of enzymes by altering their structure or by blocking the active site. This compound can also affect protein-protein interactions by modifying cysteine residues involved in protein binding. In addition, this compound has been shown to have antioxidant properties, which may be due to its ability to scavenge free radicals.

Advantages and Limitations for Lab Experiments

N-methyl-N-[(2-methyl-1,2,4-triazol-3-yl)methyl]butane-1-sulfonamide has several advantages for lab experiments. It is a highly selective reagent that allows researchers to target specific cysteine residues in proteins. This compound is also relatively easy to use and can be added directly to protein solutions. However, this compound has some limitations. For example, the reaction between this compound and cysteine residues can be slow, which may limit its use in some applications. In addition, this compound can modify multiple cysteine residues in a protein, which can complicate data interpretation.

Future Directions

There are several future directions for research involving N-methyl-N-[(2-methyl-1,2,4-triazol-3-yl)methyl]butane-1-sulfonamide. One direction is the development of new this compound derivatives with improved reactivity or selectivity. Another direction is the use of this compound in combination with other reagents to study protein structure and function. Finally, this compound could be used in vivo to study the role of cysteine residues in protein function and disease processes.

Synthesis Methods

N-methyl-N-[(2-methyl-1,2,4-triazol-3-yl)methyl]butane-1-sulfonamide can be synthesized using a two-step procedure. The first step involves the synthesis of 2-methyl-1,2,4-triazole-3-thiol, which is then reacted with N-(tert-butoxycarbonyl)-L-cysteine methyl ester to form this compound. The purity of this compound can be improved by recrystallization or column chromatography.

Scientific Research Applications

N-methyl-N-[(2-methyl-1,2,4-triazol-3-yl)methyl]butane-1-sulfonamide has been widely used in scientific research due to its ability to selectively modify cysteine residues in proteins. This allows researchers to study the structure and function of specific proteins and their interactions with other molecules. This compound has been used in a variety of applications, including protein labeling, site-directed mutagenesis, and protein engineering.

Properties

IUPAC Name

N-methyl-N-[(2-methyl-1,2,4-triazol-3-yl)methyl]butane-1-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N4O2S/c1-4-5-6-16(14,15)12(2)7-9-10-8-11-13(9)3/h8H,4-7H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVWNYDRHBSSPDC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCS(=O)(=O)N(C)CC1=NC=NN1C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18N4O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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